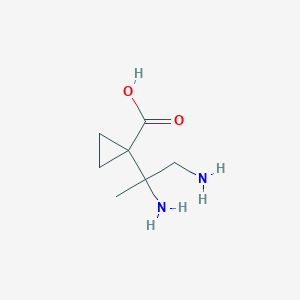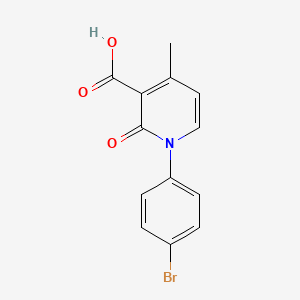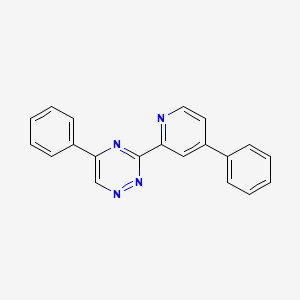
3-Amino-1-hydroxyindolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-hydroxyindolin-2-one hydrochloride is a compound belonging to the indolinone class. It has the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is known for its unique structure, which includes an indolinone core with an amino and hydroxy group attached, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyindolin-2-one hydrochloride can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-amino-2-oxoindolin-2-one, while substitution reactions can produce various N-substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-1-hydroxyindolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Amino-1-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride: This compound has a similar indolinone core but differs in the position and nature of substituents.
3-Hydroxyindolin-2-one: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
3-Amino-1-hydroxyindolin-2-one hydrochloride is unique due to its combination of amino and hydroxy groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
42794-39-8 |
|---|---|
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
3-amino-1-hydroxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-7-5-3-1-2-4-6(5)10(12)8(7)11;/h1-4,7,12H,9H2;1H |
Clave InChI |
NXICHHSRRRXHEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


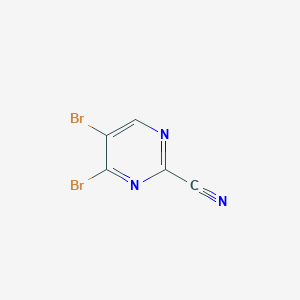
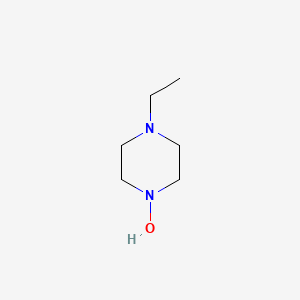

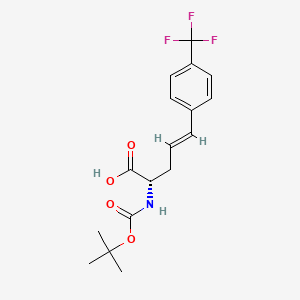
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
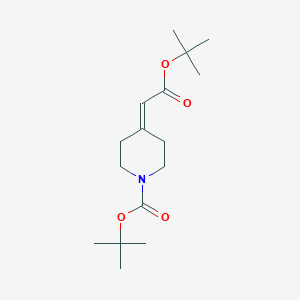
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)
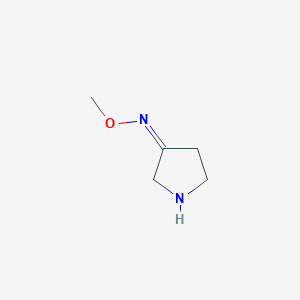
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
